4-Chloro-5-propylpyrimidine
Overview
Description
4-Chloro-5-propylpyrimidine is an organic compound with the molecular formula C7H9ClN2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Biochemical Analysis
Biochemical Properties
4-Chloro-5-propylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme involved in the synthesis of phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2). This interaction affects the production of PtdIns(4,5)P2, a crucial second messenger in cellular signaling pathways . Additionally, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the actin cytoskeleton, leading to changes in cell migration and adhesion . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as PIP5K and CDKs, inhibiting their activity. This inhibition leads to a decrease in the production of PtdIns(4,5)P2 and a disruption of cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis . The compound’s influence on metabolic flux and metabolite levels can impact cellular energy production and nucleotide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the cytoplasm, nucleus, or other organelles can modulate its interactions with biomolecules and impact cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide .
Scientific Research Applications
4-Chloro-5-propylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-propylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-5-propylpyrimidine: This compound is similar in structure but has a methyl group at position 2 instead of a hydrogen atom.
4-Chloro-5-ethylpyrimidine: This compound has an ethyl group at position 5 instead of a propyl group.
Uniqueness
4-Chloro-5-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-5-propylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJNYIBYZTJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650947 | |
Record name | 4-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-00-2 | |
Record name | 4-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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